molecular formula C10H12BrClO2 B14429692 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene CAS No. 84508-62-3

1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene

Cat. No.: B14429692
CAS No.: 84508-62-3
M. Wt: 279.56 g/mol
InChI Key: NGPUSQCZMZPVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, where the benzene ring is substituted with a bromo group, a chloromethyl group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene typically involves the bromination and chloromethylation of a benzene derivative. One common method includes the following steps:

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

    Methoxylation: The methoxy groups can be introduced by reacting the intermediate with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromo and chloro groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Amino, thiol, or alkoxy derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Bromo-1,1-dimethoxyethyl)-3-chlorobenzene can be compared with similar compounds such as:

    1-(2-Bromo-1,1-dimethoxyethyl)-3-nitrobenzene: Similar structure but with a nitro group instead of a chloro group, leading to different reactivity and applications.

    1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its chemical properties.

    2-(2-Bromo-1,1-dimethoxyethyl)naphthalene: A naphthalene derivative with similar substituents, used in different research contexts.

Properties

CAS No.

84508-62-3

Molecular Formula

C10H12BrClO2

Molecular Weight

279.56 g/mol

IUPAC Name

1-(2-bromo-1,1-dimethoxyethyl)-3-chlorobenzene

InChI

InChI=1S/C10H12BrClO2/c1-13-10(7-11,14-2)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3

InChI Key

NGPUSQCZMZPVJG-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)(C1=CC(=CC=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.